(17R,18S)-Epoxyeicosatetraenoic acid
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Overview
Description
(17R,18S)-Epoxyeicosatetraenoic acid is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. This particular compound is known for its role in various biological processes, including inflammation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17R,18S)-Epoxyeicosatetraenoic acid typically involves the epoxidation of arachidonic acid. The process begins with the extraction of arachidonic acid from natural sources, followed by its chemical modification. The epoxidation reaction is usually carried out using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of arachidonic acid, followed by its chemical transformation. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(17R,18S)-Epoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated eicosanoids, diols, and various substituted derivatives, each with unique biological activities .
Scientific Research Applications
Chemistry
In chemistry, (17R,18S)-Epoxyeicosatetraenoic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its role in cellular signaling and inflammation. It is used to investigate the pathways involved in these processes and to develop potential therapeutic agents .
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anti-cancer properties. It is being studied as a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies .
Mechanism of Action
The mechanism of action of (17R,18S)-Epoxyeicosatetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cellular signaling. The compound modulates the activity of these targets, leading to changes in cellular responses. Key pathways involved include the Ras/MAP kinase pathway and the regulation of ion transport in renal tubules .
Comparison with Similar Compounds
Similar Compounds
20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: Another eicosanoid with similar biological activities.
Arachidonic acid: The precursor to many eicosanoids, including (17R,18S)-Epoxyeicosatetraenoic acid.
Eicosapentaenoic acid: A polyunsaturated fatty acid with anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific epoxide group, which confers unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H30O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-[(2R,3S)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m0/s1 |
InChI Key |
GPQVVJQEBXAKBJ-VDTDYMMTSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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